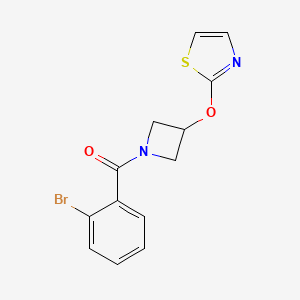

![molecular formula C14H16BrN3OS B2859340 N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-55-8](/img/structure/B2859340.png)

N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

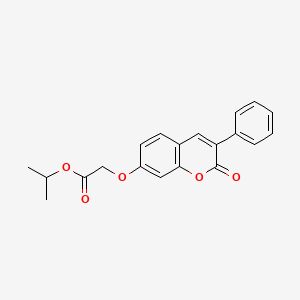

The compound “N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 5-position with a bromine atom and at the 4-position with a tert-butyl group . The nitrogen of the thiazole ring is also bonded to a phenylurea group .

Scientific Research Applications

Organic Semiconductors

The tert-butyl group in organic molecules like N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N’-phenylurea can enhance the stability and performance of organic semiconductors. These compounds are used in organic field-effect transistors (OFETs), where the tert-butyl substituents act as a passivation layer, reducing the threshold voltage and improving long-term stability .

Conductive Crystals

In the realm of conductive crystals, the tert-butyl group contributes to tight crystal packing, which is crucial for good electron transport. This structural feature allows for the development of materials with improved electrical conductivity, potentially useful for various electronic applications .

Asymmetric Synthesis of N-Heterocycles

The tert-butyl group plays a significant role in the asymmetric synthesis of N-heterocycles. It is used in the production of chiral sulfinamides, which are pivotal in creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important in pharmaceuticals and as intermediates in organic synthesis .

Inhibitors for Anti-inflammatory Diseases

Compounds with tert-butyl groups have been shown to be effective as inhibitors for treating anti-inflammatory diseases. The introduction of tert-butyl groups into certain molecules can lead to the development of new pharmaceuticals with potential applications in treating various inflammatory conditions .

Organic Transistors

Tert-butyl substituted molecules are used to create organic transistors with high mobility and stability. The bulky tert-butyl groups help in achieving a balance between transport in the stacking and inter-stacking directions, which is essential for the efficient operation of these transistors .

Molecular Conductors

The tert-butyl group’s ability to stabilize and improve the properties of molecular conductors is noteworthy. These materials are explored for their potential use in next-generation electronic devices that require stable and efficient charge transport mechanisms .

Crystal Structure Analysis

The presence of tert-butyl groups affects the crystal structure of organic materials, which is a key factor in determining their physical properties. Research in this area can lead to the discovery of new materials with unique properties suitable for industrial applications .

Development of New Organic Materials

The tert-butyl group is instrumental in the development of new organic materials with potential applications in various fields, including electronics, photonics, and materials science. The modification of organic molecules with tert-butyl groups can result in materials with novel properties and functionalities .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It is likely that the compound interacts with its targets through a process of electrophilic substitution, similar to other compounds with an indole nucleus .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

properties

IUPAC Name |

1-(5-bromo-4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS/c1-14(2,3)10-11(15)20-13(17-10)18-12(19)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXWHNGUUKWUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)

![5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B2859260.png)

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)